Chemical structure and properties of Grazoprevir potassium salt
Chemical structure and properties of Grazoprevir potassium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Grazoprevir (B560101) potassium salt, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.
Chemical Structure and Properties
Grazoprevir is a macrocyclic compound containing a quinoxaline (B1680401) core.[1] The potassium salt is formed by the deprotonation of the sulfonamide nitrogen, which then forms an ionic bond with a potassium ion.
Chemical Structure of Grazoprevir Potassium Salt
Caption: 2D structure of Grazoprevir potassium salt.
Physicochemical Properties
A summary of the key physicochemical properties of Grazoprevir and its potassium salt is presented in Table 1.
| Property | Value | Reference |
| Grazoprevir Potassium Salt | ||
| Molecular Formula | C₃₈H₄₉KN₆O₉S | [2] |
| Molecular Weight | 805.0 g/mol | [2] |
| CAS Number | 1206524-86-8 | [2] |
| Grazoprevir (Free Form) | ||
| Molecular Formula | C₃₈H₅₀N₆O₉S | [3] |
| Molecular Weight | 766.91 g/mol | [3] |
| IUPAC Name | (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | [3] |
Mechanism of Action
Grazoprevir is a potent and selective second-generation inhibitor of the HCV NS3/4A protease.[1][4] The NS3/4A protease is a viral enzyme essential for the replication of HCV.[1] It is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are crucial for the assembly of the viral replication complex.[1][4]
By binding to the active site of the NS3/4A protease, Grazoprevir blocks its proteolytic activity, thereby preventing the maturation of viral proteins and inhibiting viral replication.[1]
HCV Replication and Inhibition by Grazoprevir
Caption: Inhibition of HCV replication by Grazoprevir.
Pharmacological Properties
Grazoprevir exhibits potent antiviral activity against various HCV genotypes.[5] Its inhibitory activity is summarized in the tables below.
Enzyme Inhibition Data
| HCV Genotype/Mutant | Ki (nM) | Reference |
| Genotype 1a | 0.01 | [5] |
| Genotype 1b | 0.01 | [5] |
| Genotype 2a | 0.08 | [5] |
| Genotype 2b | 0.15 | [5] |
| Genotype 3a | 0.90 | [5] |
| Genotype 1b (R155K) | 0.07 | [5] |
| Genotype 1b (D168V) | 0.14 | [5] |
| Genotype 1b (D168Y) | 0.30 | [5] |
| Genotype 1b (A156T) | 5.3 | [5] |
| Genotype 1b (A156V) | 12 | [5] |
Cell-Based Antiviral Activity
| HCV Replicon | EC₅₀ (nM) | Reference |
| Genotype 1a | 2 | [5] |
| Genotype 1b (con1) | 0.5 | [5] |
| Genotype 2a | 2 | [5] |
| NS5A Mutant (Y93H) | 0.7 | [6] |
| NS5B Mutant (S282T) | 0.3 | [6] |
| NS5B Mutant (C316Y) | 0.4 | [6] |
Experimental Protocols
This section outlines the general methodologies for key experiments related to the characterization of Grazoprevir.
HPLC Method for Quantification of Grazoprevir
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the simultaneous estimation of Grazoprevir and other antiviral drugs in bulk and pharmaceutical dosage forms.[7][8][9]
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of Grazoprevir.
Typical Chromatographic Conditions:
| Parameter | Condition | Reference(s) |
| Column | Inertsil ODS C18 (e.g., 150 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Isocratic mixture of Methanol (B129727) and Water (e.g., 80:20 v/v) or Acetonitrile and 0.1% Orthophosphoric Acid (e.g., 50:50 v/v) | [7] |
| Flow Rate | 1.0 mL/min | [7][9] |
| Detection | UV at 260 nm | [9] |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient or 30°C | [9] |
Methodology Outline:
-
Preparation of Mobile Phase: Prepare the specified mixture of solvents, degas, and filter.[8]
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of Grazoprevir standard and dissolve it in a suitable diluent (e.g., methanol or the mobile phase) to a specific concentration.[8]
-
Preparation of Sample Solution: For tablet formulations, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of Grazoprevir in the diluent, sonicate to ensure complete dissolution, and filter.[8]
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the amount of Grazoprevir in the sample by comparing the peak area of the sample with that of the standard.
HCV NS3/4A Protease Inhibition Assay
The inhibitory activity of Grazoprevir against the HCV NS3/4A protease can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[10][11][12][13][14] This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher.
Principle of the FRET-based Protease Assay
Caption: Principle of the FRET-based NS3/4A protease assay.
Methodology Outline:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., labeled with 5-FAM and QXL™ 520)[13]
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)[13]
-
Grazoprevir potassium salt (or a stock solution in a suitable solvent like DMSO)
-
Microplate reader capable of fluorescence detection
-
-
Assay Procedure: a. Prepare serial dilutions of Grazoprevir in the assay buffer. b. In a microplate, add the assay buffer, the FRET substrate, and the Grazoprevir dilutions. c. Initiate the reaction by adding the HCV NS3/4A protease to each well. d. Immediately monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for 5-FAM).[13]
-
Data Analysis: a. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each Grazoprevir concentration. b. Plot the percentage of inhibition (calculated relative to a control without inhibitor) against the logarithm of the Grazoprevir concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
HCV Replicon Assay
The antiviral activity of Grazoprevir in a cellular context can be evaluated using an HCV replicon system.[15][16] This assay utilizes human hepatoma cell lines that harbor a subgenomic or full-length HCV RNA that replicates autonomously.
Methodology Outline:
-
Cell Culture: Culture HCV replicon-containing cells (e.g., Huh-7 cells) in a suitable medium, often containing G418 to maintain the replicon.
-
Compound Treatment: Seed the cells in microplates and treat them with serial dilutions of Grazoprevir.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Quantification of HCV RNA:
-
Lyse the cells and extract the total RNA.
-
Quantify the level of HCV RNA using a quantitative real-time PCR (qRT-PCR) assay.
-
-
Data Analysis:
-
Determine the concentration of Grazoprevir that inhibits HCV RNA replication by 50% (EC₅₀).
-
A parallel cytotoxicity assay (e.g., MTT assay) should be performed to assess the effect of the compound on cell viability and to determine the cytotoxic concentration 50% (CC₅₀).
-
The selectivity index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀.
-
Conclusion
Grazoprevir potassium salt is a highly potent inhibitor of the HCV NS3/4A protease with demonstrated efficacy against a broad range of HCV genotypes and resistance-associated variants. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for its characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development.
References
- 1. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grazoprevir potassium salt | C38H49KN6O9S | CID 138107580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RP-HPLC method for estimating grazoprevir and elbasvir. [wisdomlib.org]
- 8. impactfactor.org [impactfactor.org]
- 9. jopcr.com [jopcr.com]
- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurogentec.com [eurogentec.com]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
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